![molecular formula C19H23N3O2 B15080361 2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)
2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and an imine linkage to a methoxyphenol moiety. Its molecular formula is C19H23N3O2, and it has a molecular weight of 325.414 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol typically involves the following steps:
Formation of the Imine Linkage: The reaction between 4-benzyl-1-piperazine and 6-methoxy-2-formylphenol under acidic conditions leads to the formation of the imine linkage. This step is usually carried out in a solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine linkage and phenolic group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through binding to active sites and altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-benzhydryl-1-piperazinyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenol
- 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-4-bromophenol
Uniqueness
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the benzyl-substituted piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-5-8-17(19(18)23)14-20-22-12-10-21(11-13-22)15-16-6-3-2-4-7-16/h2-9,14,23H,10-13,15H2,1H3/b20-14+ |
InChI Key |
IOCOXTBWILMNFL-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3 |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080280.png)
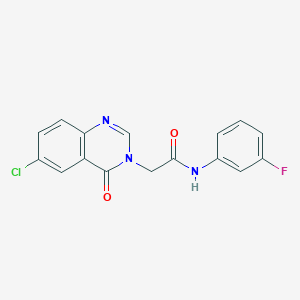
![2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15080297.png)
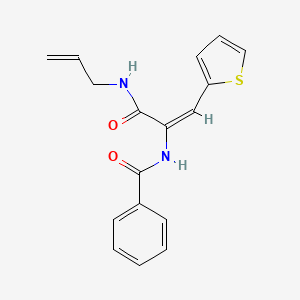
![methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B15080304.png)
![4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15080308.png)
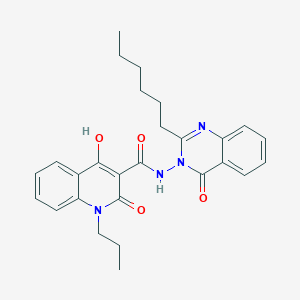
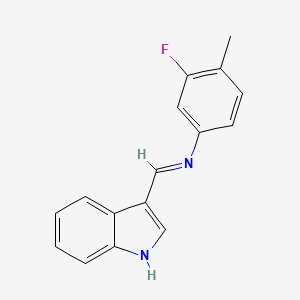
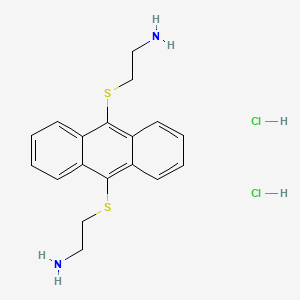
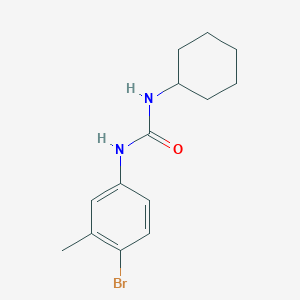
![4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B15080330.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
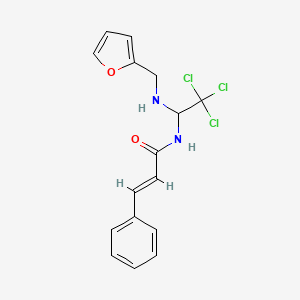
![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)
